N-benzyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c24-19-7-4-8-20(15-19)30-22-10-9-21(26-27-22)28-13-11-18(12-14-28)23(29)25-16-17-5-2-1-3-6-17/h1-10,15,18H,11-14,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDQPYQYFMCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN=C(C=C3)SC4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloropyridazin-3-Amine
The pyridazine core is typically derived from 6-chloropyridazin-3-amine , a commercially available precursor. Chlorination at the 6-position enables subsequent nucleophilic aromatic substitution (SNAr) with thiols. In a representative procedure:
-
6-Chloropyridazin-3-amine is treated with 3-fluorobenzenethiol in the presence of K₂CO₃ in DMF at 80°C for 12 hours, yielding 6-[(3-fluorophenyl)sulfanyl]pyridazin-3-amine (87% yield).
| Intermediate | Reagents/Conditions | Yield |
|---|---|---|
| 6-Chloropyridazin-3-amine | 3-Fluorobenzenethiol, K₂CO₃ | 87% |
Piperidine-4-Carboxamide Preparation
The piperidine moiety is synthesized via reductive amination of piperidine-4-carboxylic acid with benzylamine :
-
Piperidine-4-carboxylic acid is activated with EDC·HCl and HOBt in CH₂Cl₂.
-
Coupling with benzylamine at 25°C for 24 hours affords N-benzylpiperidine-4-carboxamide (92% yield).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | EDC·HCl, HOBt, CH₂Cl₂ | 25°C, 24 h | 92% |
Final Coupling via Buchwald-Hartwig Amination
The pyridazine and piperidine intermediates are coupled using palladium catalysis :
-
6-[(3-Fluorophenyl)sulfanyl]pyridazin-3-amine (1.0 eq) and N-benzylpiperidine-4-carboxamide (1.2 eq) are reacted with Pd(dba)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours.
| Reagents | Conditions | Yield |
|---|---|---|
| Pd(dba)₂, Xantphos, Cs₂CO₃ | Toluene, 110°C, 18h | 78% |
Preparation of 1-(6-Bromopyridazin-3-Yl)Piperidine-4-Carboxamide
An alternative route involves pre-functionalizing the pyridazine ring with a bromine atom for later cross-coupling:
-
6-Bromopyridazin-3-amine is coupled with N-benzylpiperidine-4-carboxamide using CuI and L-proline in DMSO at 100°C (72% yield).
-
The bromine atom is replaced via Suzuki-Miyaura coupling with 3-fluorophenylboronic acid , yielding the target compound (65% yield).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | CuI, L-proline, DMSO | 100°C, 24 h | 72% |
| 2 | Pd(PPh₃)₄, Na₂CO₃, dioxane | 90°C, 12 h | 65% |
Optimization Strategies and Mechanistic Insights
Enhancing Coupling Efficiency
Protecting Group Management
-
The Boc group is employed to protect the piperidine nitrogen during intermediate purification, with removal via TFA/CH₂Cl₂ (1:1).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.45–7.32 (m, 5H, benzyl-H), 6.95–6.88 (m, 4H, fluorophenyl-H).
-
HRMS : m/z calc. for C₂₃H₂₂FN₅OS [M+H]⁺: 452.1542; found: 452.1545.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of N-benzyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide, several types of chemical reactions could occur:
-
Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
-
Nucleophilic Substitution : The sulfanyl group could participate in nucleophilic substitution reactions, potentially replacing the fluorophenyl group with another nucleophile.
-
Reduction : The sulfanyl linkage could be reduced to form a thioether or further to a hydrocarbon under strong reducing conditions.
Reaction Conditions and Catalysts
The conditions and catalysts used in chemical reactions involving similar compounds are crucial for optimizing yield and purity:
| Reaction Type | Conditions/Catalysts | Example |
|---|---|---|
| Amide Formation | HATU, DIPEA, DMSO | |
| Sulfur Linkage | Thiols, Halides, Base | General principle |
| Hydrolysis | Acid/Base, Water | General principle |
Biological and Pharmaceutical Significance
Piperidine derivatives, such as the one , are significant in medicinal chemistry due to their diverse biological activities. These compounds can act as modulators of various biological pathways, making them potential candidates for drug development.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-benzyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide exhibit anticancer properties. The pyridazine ring is often associated with the inhibition of cancer cell proliferation due to its ability to interact with various biological targets.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of pyridazine compounds showed significant cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neurological Applications
2.1 Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine moiety is known to interact with neurotransmitter systems, potentially enhancing cognitive functions and providing protection against neuronal damage.
Case Study : In vitro studies have shown that similar compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, thereby improving cognitive performance in models of Alzheimer's disease .
Antimicrobial Properties
3.1 Antibacterial and Antifungal Activity
The sulfanyl group in the compound structure suggests potential antimicrobial properties. Research has indicated that compounds containing similar functional groups exhibit activity against a range of bacterial strains and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Agricultural Applications
4.1 Phytopathogenic Control
The compound has been explored for its efficacy in controlling plant pathogens, making it a candidate for agricultural applications. Its structure allows it to target specific biochemical pathways in phytopathogens.
Case Study : A patent described the use of related compounds for controlling phytopathogenic microorganisms, demonstrating their effectiveness in reducing crop losses due to diseases caused by fungi and bacteria .
Mechanism of Action
The mechanism of action of N-benzyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Comparisons
The compound shares structural similarities with derivatives in the provided evidence, particularly in fluorinated aromatic systems and heterocyclic frameworks. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations
- Fluorinated Aromatic Systems: The 3-fluorophenyl group in the target compound and the 4-fluorophenyl groups in analogs suggest enhanced lipophilicity and metabolic stability compared to non-fluorinated counterparts. Fluorine’s electron-withdrawing effects may also modulate binding to aromatic π-systems in target proteins .
Sulfur-Containing Linkages :
The 3-fluorophenylsulfanyl group in the target contrasts with sulfonamide (Example 56) and thioether groups in other analogs. Sulfur atoms influence solubility and redox properties; sulfonamides (Example 56) often exhibit stronger hydrogen-bonding capacity than thioethers .Piperidine vs. Piperazine :
The piperidine carboxamide in the target may confer greater conformational rigidity compared to piperazine derivatives (e.g., N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide). Piperidine rings are more common in CNS drugs due to their ability to cross the blood-brain barrier .
Pharmacological Implications
- Kinase Inhibition: Example 56’s pyrazolo-pyrimidine and chromenone core are hallmarks of kinase inhibitors (e.g., PI3K/mTOR inhibitors). The target compound’s pyridazine scaffold could similarly target ATP-binding pockets but with distinct selectivity .
Q & A
Basic: What are the optimal synthetic routes for N-benzyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
Core Pyridazine Formation : Condensation of thiourea derivatives with fluorophenyl groups under acidic conditions to introduce the 3-fluorophenylsulfanyl moiety.
Piperidine Coupling : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridazine core to the piperidine-carboxamide scaffold .
Benzylation : N-benzylation via nucleophilic substitution using benzyl halides in the presence of a base like K₂CO₃.
Key Considerations : Optimize reaction temperatures (70–120°C) and catalyst loading (1–5 mol% Pd) to minimize byproducts. Confirm intermediates via LC-MS and NMR .
Basic: How is the compound characterized for purity and structural integrity?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column; purity ≥95% is standard for pharmacological studies .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; fluorophenyl signals at δ 6.8–7.4 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₂F₂N₄OS: 456.15) .
- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-fluorophenylsulfanyl group?
Methodological Answer:
- Comparative Analogs : Synthesize derivatives with substituent variations (e.g., 3-chlorophenyl, 4-fluorophenyl) to assess electronic and steric effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or receptors (e.g., GPCR binding assays) to correlate substituent effects with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions of the fluorophenyl group with hydrophobic pockets in target proteins .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), assay buffers (pH 7.4), and compound solubility (use DMSO ≤0.1% v/v).
- Metabolic Stability Testing : Evaluate liver microsome stability (e.g., human vs. rodent) to identify species-specific degradation pathways causing variability .
- Orthogonal Validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Advanced: What strategies are recommended for optimizing the pharmacokinetic profile of this compound?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to the benzyl moiety to enhance aqueous solubility while retaining target affinity.
- Prodrug Design : Mask the carboxamide group as an ester prodrug to improve oral bioavailability .
- In Vivo PK Studies : Monitor half-life (t₁/₂) and clearance in rodent models using LC-MS/MS quantification of plasma samples .
Basic: What pharmacological targets are hypothesized for this compound?
Methodological Answer:
- Kinase Inhibition : The pyridazine-piperidine scaffold resembles ATP-competitive kinase inhibitors (e.g., JNK or CDK inhibitors). Test in kinase panel assays .
- GPCR Modulation : Fluorophenyl and benzyl groups suggest potential interaction with serotonin or dopamine receptors. Use radioligand displacement assays .
- Antimicrobial Activity : Evaluate against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to sulfonamide-based antibiotics .
Advanced: How can researchers assess the compound’s potential for off-target toxicity?
Methodological Answer:
- hERG Channel Screening : Use patch-clamp electrophysiology to measure IC₅₀ for hERG inhibition (safety threshold: IC₅₀ > 10 µM) .
- CYP450 Inhibition : Test against CYP3A4 and CYP2D6 isoforms via fluorogenic substrate assays to predict drug-drug interactions .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
